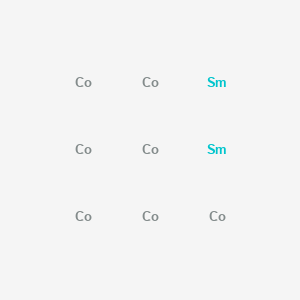
Cobalt, compound with samarium (7:2)
描述
Cobalt and samarium form a compound known as samarium-cobalt, which is a type of rare-earth magnet. This compound is renowned for its high magnetic strength and thermal stability. Samarium-cobalt magnets were developed in the early 1960s and have since been used in various high-performance applications due to their resistance to demagnetization and ability to operate at high temperatures .
准备方法
Synthetic Routes and Reaction Conditions: Samarium-cobalt compounds can be synthesized through various methods, including electrospinning and reduction-diffusion processes. In one method, samarium and cobalt precursors are combined and subjected to high temperatures to form the desired compound. The composition and dimensions of the resulting fibers can be controlled by adjusting the precursor composition and electrospinning parameters .
Industrial Production Methods: Industrial production of samarium-cobalt magnets typically involves the sintering process. This process includes mixing samarium and cobalt powders, pressing them into a desired shape, and then sintering at high temperatures to form a solid magnet. The sintered magnets exhibit magnetic anisotropy, meaning they can only be magnetized along a specific axis .
化学反应分析
Types of Reactions: Samarium-cobalt compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For example, samarium-cobalt can react with oxygen to form oxides, which are stable and resistant to further oxidation .
Common Reagents and Conditions: Common reagents used in reactions with samarium-cobalt include hydrogen for reduction processes and oxygen for oxidation processes. These reactions typically occur at high temperatures to ensure complete conversion of the reactants .
Major Products: The major products formed from reactions involving samarium-cobalt include samarium oxide and cobalt oxide. These oxides are often used in various industrial applications due to their stability and resistance to corrosion .
科学研究应用
Samarium-cobalt compounds have a wide range of scientific research applications. They are used in the development of high-performance permanent magnets, which are essential in aerospace, microwave communications, instrumentation, and electrical engineering . Additionally, samarium-cobalt magnets are used in medical devices, such as magnetic resonance imaging (MRI) machines, due to their strong magnetic fields and stability .
作用机制
The mechanism by which samarium-cobalt exerts its effects is primarily through its magnetic properties. The compound’s high coercivity and resistance to demagnetization make it ideal for applications requiring strong and stable magnetic fields. The molecular targets involved include the magnetic domains within the material, which are aligned during the manufacturing process to achieve the desired magnetic properties .
相似化合物的比较
Samarium-cobalt magnets are often compared to neodymium magnets, another type of rare-earth magnet. While neodymium magnets are generally stronger, samarium-cobalt magnets have higher temperature ratings and better resistance to demagnetization . Other similar compounds include samarium-iron-nitrogen and samarium-iron-carbon, which also exhibit strong magnetic properties but differ in their specific applications and performance characteristics .
List of Similar Compounds:- Neodymium magnets
- Samarium-iron-nitrogen
- Samarium-iron-carbon
Samarium-cobalt’s unique combination of high magnetic strength, thermal stability, and resistance to demagnetization makes it a valuable material in various high-performance applications.
属性
IUPAC Name |
cobalt;samarium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/7Co.2Sm | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMMEFOCIKLJGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Sm].[Sm] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Co7Sm2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00153848 | |
| Record name | Cobalt, compound with samarium (7:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00153848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
713.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12305-84-9 | |
| Record name | Cobalt, compound with samarium (7:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012305849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cobalt, compound with samarium (7:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00153848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cobalt, compound with samarium (7:2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.327 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


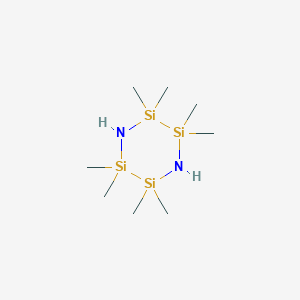
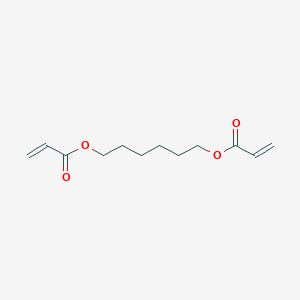
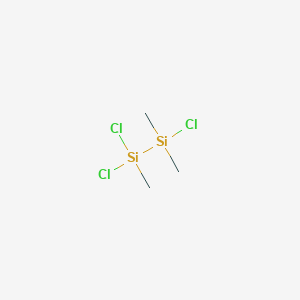
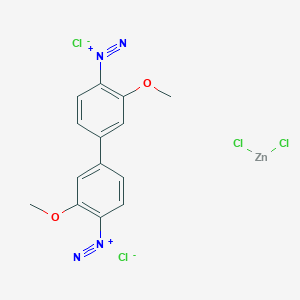
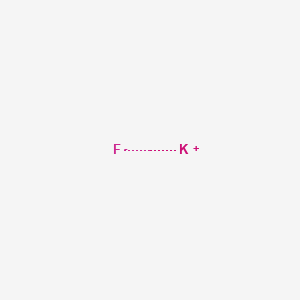
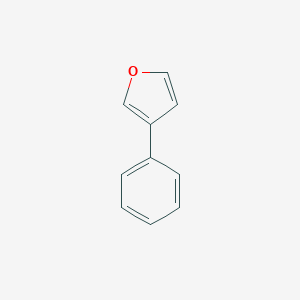
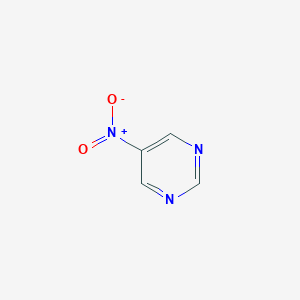
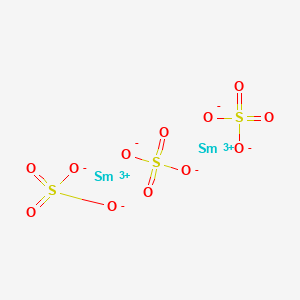
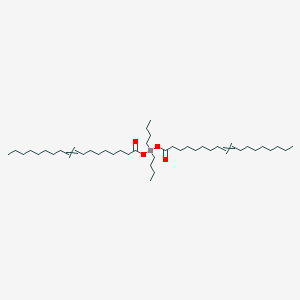

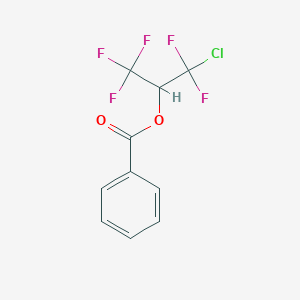
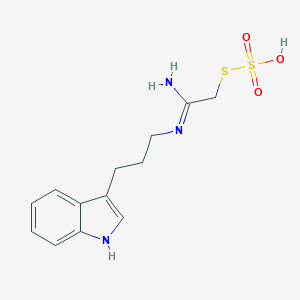
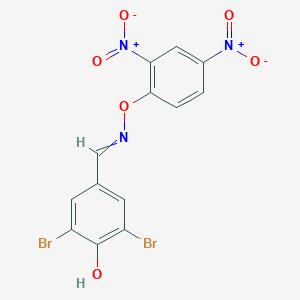
![1-[4-(3a,4,7,7a-Tetrahydroisoindolin-2-yl)-2-butynyl]-2-pyrrolidone](/img/structure/B80772.png)
